N1-isopropyl-4-chloro-2-nitroaniline
Description
Contextualization within Substituted Anilines and Nitroanilines
N1-isopropyl-4-chloro-2-nitroaniline, with the chemical formula C₉H₁₁ClN₂O₂, belongs to the larger classes of substituted anilines and nitroanilines. nih.govresearchgate.net Aniline (B41778), a primary aromatic amine, consists of a phenyl group attached to an amino group. unb.ca The reactivity of aniline and its derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov These compounds are foundational in organic chemistry, serving as versatile precursors for a multitude of more complex molecules. unb.ca
The introduction of a nitro group (NO₂) to the aniline structure gives rise to nitroanilines. This electron-withdrawing group modulates the chemical properties of the molecule, influencing its reactivity in various chemical transformations. cymitquimica.com Nitroanilines are recognized as important intermediates in several industrial applications, including the synthesis of dyes and pigments. unb.caprepchem.com
This compound is a multi-substituted derivative. It features a chlorine atom at the fourth position and a nitro group at the second position of the aniline ring, with an isopropyl group attached to the amine nitrogen (N1). nih.govuq.edu.au This specific arrangement of substituents imparts a unique set of properties to the molecule, distinguishing it from other substituted anilines and nitroanilines.
A known method for the synthesis of this compound involves the reaction of 2,5-dichloronitrobenzene with isopropylamine (B41738). ijirset.com The mixture is heated in a sealed tube, and after cooling and extraction, the desired product is obtained. ijirset.com
Significance in Contemporary Chemical Research
The significance of this compound in contemporary chemical research primarily lies in its role as a potential building block or intermediate in the synthesis of more complex molecules. Substituted nitroanilines, in general, are crucial in the production of azo dyes, which are a large and important class of colored organic compounds. chemicalbook.com The synthesis of these dyes often involves the diazotization of a primary aromatic amine, such as a nitroaniline derivative, followed by coupling with another aromatic compound. unb.ca
Furthermore, the family of dinitroaniline compounds has been extensively researched for their herbicidal properties. prepchem.com These herbicides typically act by inhibiting root growth and interfering with cell division in susceptible plants. While direct research on the herbicidal activity of this compound is not widely published, its structural similarity to other herbicidal dinitroanilines suggests a potential area for investigation.
The presence of chloro, nitro, and isopropyl substituents on the aniline framework provides multiple reactive sites, making this compound a versatile substrate for further chemical modifications. Researchers can potentially exploit these functional groups to construct novel compounds with desired electronic, optical, or biological properties. While specific, in-depth research focusing solely on this compound is limited in publicly available literature, its chemical nature places it as a compound of interest for synthetic chemists exploring new materials and bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-nitro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLRQKBPFQZCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371533 | |
| Record name | 4-Chloro-2-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89659-66-5 | |
| Record name | 4-Chloro-2-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis of N1 Isopropyl 4 Chloro 2 Nitroaniline
Strategic Approaches for N-Alkylation and Halogenation of Anilines
The synthesis of a polysubstituted aniline (B41778) like N1-isopropyl-4-chloro-2-nitroaniline requires careful planning regarding the sequence of reactions. The activating and directing effects of the amino, chloro, and nitro groups must be considered at each step. A direct synthesis for this compound involves the reaction of 2,5-dichloronitrobenzene with isopropylamine (B41738) in a sealed tube at elevated temperatures. prepchem.com In this nucleophilic aromatic substitution, the isopropylamine displaces the chlorine atom at the C1 position, which is activated by the electron-withdrawing nitro group in the ortho position.
However, building such a molecule from simpler precursors involves distinct strategic steps for introducing each functional group onto the aniline ring.
N-Alkylation with Isopropyl Moieties
The introduction of an alkyl group, such as isopropyl, onto the nitrogen atom of an aniline is a fundamental transformation. Over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts can be a significant challenge. psu.edu
Several methods exist for the selective N-alkylation of anilines:
Reaction with Alkyl Halides: Anilines can be reacted with alkyl halides, such as isopropyl chloride. These reactions can be performed using ionic liquids as a solvent, which can enhance selectivity for mono-alkylation and allow for milder reaction conditions. psu.edu Another approach involves using a Friedel-Crafts type catalyst, such as an aluminium halide, which complexes with the aniline to direct alkylation. google.com
Reductive Amination: This method involves the reaction of an aniline with a ketone (in this case, acetone) in the presence of a reducing agent.
"Borrowing Hydrogen" Catalysis: A more modern and sustainable approach is the use of alcohols (e.g., isopropanol) as alkylating agents, catalyzed by transition metal complexes, such as those of manganese. nih.gov This process, also known as hydrogen autotransfer, is highly efficient and produces water as the only byproduct. rsc.org
| N-Alkylation Method | Alkylating Agent | Catalyst/Conditions | Key Features |
| Direct Alkylation | Isopropyl Halide | Ionic Liquids or Lewis Acids (e.g., AlCl₃) | Good for mono-alkylation control; conditions can be tuned. psu.edugoogle.com |
| Borrowing Hydrogen | Isopropanol | Manganese or other transition metal pincer complexes | Sustainable (produces only water); high chemoselectivity. nih.govrsc.org |
| Reductive Amination | Acetone | Reducing Agent (e.g., H₂ with catalyst) | Forms an imine intermediate which is then reduced. |
Chlorination Strategies on Aromatic Amines
Introducing a chlorine atom onto the aromatic ring of an amine must be handled carefully, as the amino group is highly activating and susceptible to oxidation, which can lead to the formation of tarry byproducts with direct exposure to molecular chlorine. google.com
Key strategies for chlorination include:
Protecting Group Strategy: The most common industrial method involves protecting the amine functionality, typically by converting it into an amide (e.g., an acetanilide). google.comgoogle.com The amide group is still an ortho-, para-director but is less activating than the amine, allowing for more controlled chlorination. The protecting group is removed by hydrolysis in a subsequent step.
Direct Chlorination with Specific Reagents: Direct chlorination can be achieved with higher selectivity using specific reagent systems. N-chlorodialkylamines in sulfuric acid can provide efficient and selective chlorination. rsc.org Another method employs cupric chloride in an aqueous hydrochloric acid medium, which favors chlorination at the para-position relative to the amine. google.com Oxidative chlorination using systems like NaClO₃/HCl in water is presented as an environmentally benign alternative to using gaseous chlorine. jalsnet.com
Introduction of Nitro Group via Electrophilic Aromatic Substitution
The introduction of a nitro group (–NO₂) onto an aromatic ring is a classic example of electrophilic aromatic substitution, typically achieved using a mixture of concentrated nitric acid and sulfuric acid. When nitrating an aniline derivative, the strong oxidizing nature of the nitrating mixture presents a challenge. google.com
The standard procedure involves:
Amine Protection: The amino group is first protected by acylation (e.g., reaction with acetic anhydride) to form an acetanilide. google.comgoogle.com This prevents the oxidation of the amino group and moderates its activating effect.
Nitration: The protected compound is then nitrated. The acetamido group directs the incoming nitro group primarily to the para position. If the para position is blocked (as in the case of a 4-chloroaniline (B138754) precursor), the nitro group will be directed to the ortho position.
Deprotection: The acetyl group is removed by acid or base-catalyzed hydrolysis to restore the primary amine, yielding the nitroaniline product. google.compatsnap.com
This multi-step sequence ensures high yield and regioselectivity, which is crucial in industrial synthesis. google.com
Multi-component Reactions for Substituted Anilines
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.net These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. bohrium.comrsc.org
Several MCRs have been developed for the de novo synthesis of substituted anilines. For instance, a gold-catalyzed three-component reaction can produce highly substituted anilines from the reaction of two different alkynes and an amine. researchgate.netbohrium.com Another method involves the reaction of methylvinyl ketones, N-acylpyridinium salts, and various amines to create anilines with uncommon substitution patterns. rsc.org These MCRs provide a modular approach, where the final substitution pattern of the aniline can be easily varied by changing the starting components, making them powerful tools in medicinal chemistry and materials science. bohrium.comrsc.org
Synthesis of Structural Analogues and Derivatives of this compound
Substituted anilines are not merely synthetic targets but are often crucial building blocks for creating larger, more complex molecular architectures with specific biological or material properties.
Preparation of Intermediates for Complex Molecular Scaffolds
The functional groups on a molecule like this compound can be chemically manipulated to build intricate heterocyclic systems. For example, the nitro group can be reduced to an amine, creating a diamine derivative. This resulting ortho-phenylenediamine scaffold is a privileged intermediate for the synthesis of a wide range of fused heterocyclic compounds.
Benzoxazines: The aniline products from some syntheses can be derivatized to form pharmaceutically important benzoxazines. researchgate.net
Quinolines and Indoles: Substituted anilines are common starting materials for constructing quinoline (B57606) and indole (B1671886) frameworks, which are core structures in many natural products and pharmaceuticals. mdpi.com For example, anilines can be used in reactions like the Doebner-von Miller reaction to generate quinolines.
Complex Heterocycles: Advanced synthetic strategies can use substituted anilines as nucleophiles in cascade reactions to build polycyclic scaffolds. mdpi.com The strategic placement of substituents on the initial aniline ring ultimately dictates the substitution pattern and properties of the final complex molecule. acs.org
Catalytic Approaches to Substituted Anilines (e.g., gold-catalyzed reactions)
The synthesis of substituted anilines is a cornerstone of organic chemistry, and catalytic methods, particularly those employing gold, have garnered significant attention due to their high efficiency and selectivity. Gold catalysts have proven effective in the reduction of nitroarenes to their corresponding anilines.
Gold nanoparticles supported on various materials are often used as heterogeneous catalysts for these transformations. For instance, the reduction of nitroarenes can be carried out using a hydrogen source like sodium borohydride (B1222165) in the presence of a gold catalyst. The catalytic activity, often measured by turnover frequency (TOF), can be influenced by the size and shape of the gold nanoparticles, the nature of the support material, and the reaction conditions. For example, gold nanostars have shown higher catalytic activity compared to spherical gold nanoparticles in the reduction of 4-nitrophenol. mdpi.com Furthermore, bimetallic catalysts, such as palladium-on-gold nanoparticles, can exhibit enhanced catalytic activity compared to their monometallic counterparts for the reduction of nitrophenols. rsc.org
The table below presents data on the gold-catalyzed reduction of various nitroarenes, highlighting the catalyst used, reaction conditions, and performance metrics.
| Nitroarene | Catalyst | Reductant | Solvent | TOF (h⁻¹) | Selectivity (%) | Reference |
| 4-Nitrophenol | Au nanostars | NaBH₄ | Water | - | >99 | mdpi.com |
| 4-Nitrophenol | Pd-on-Au NPs | NaBH₄ | Water | ~3.7 mol/mol/s | - | rsc.org |
| p-Chloronitrobenzene | Au-Pd/TiO₂ | H₂ | - | - | High | nih.gov |
| Various Nitroarenes | Au/meso-CeO₂ | 2-propanol | - | - | Good to excellent | scienceforecastoa.com |
| Multifunctional Nitro Precursors | Au/TiO₂ | Et₃SiH/TMDS | THF/MeOH | - | High | mdpi.com |
| This table showcases the versatility and efficiency of gold-based catalysts in the reduction of nitroarenes to anilines under various conditions. |
Synthesis of 2-Substituted Aniline Derivatives for Specific Applications
2-Substituted aniline derivatives are a class of compounds with a wide range of applications, particularly in the pharmaceutical and materials science sectors. The specific substituent at the 2-position, along with other modifications on the aniline ring, can impart unique biological activities or material properties.
For example, certain 2-substituted aniline pyrimidine (B1678525) derivatives have been designed and synthesized as potent dual inhibitors of Mer and c-Met kinases, which are promising targets for cancer therapy. The biological activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) against specific cancer cell lines.
The synthesis of these complex derivatives often involves multi-step reaction sequences. For instance, the synthesis of 2-substituted benzimidazole (B57391) derivatives can be achieved through the condensation of 2-nitroaniline (B44862) with various carboxylic acids, followed by reduction of the nitro group and cyclization. quizlet.com These derivatives have been screened for their antimicrobial activities. quizlet.com
The table below provides examples of 2-substituted aniline derivatives and their reported biological activities.
| 2-Substituted Aniline Derivative | Target/Application | Biological Activity (IC₅₀) | Reference |
| 2-Substituted Aniline Pyrimidine Derivatives | Mer/c-Met Kinase Inhibitors | Varies with substitution | - |
| 2-Substituted Benzimidazole Derivatives | Antimicrobial Agents | Varies with substitution | quizlet.com |
| Aniline-based Squaraines | Two-photon fluorescence bioimaging | - | rsc.org |
| Aniline Derivatives | Toxicants acting on mitochondrial respiratory functions | EC₅₀: 72.5 to 1910 µmol/l | nih.gov |
| This table illustrates the diverse applications and biological activities of 2-substituted aniline derivatives. |
The development of quantitative structure-activity relationships (QSAR) for substituted anilines helps in understanding how different substituents influence their biological effects, guiding the design of new compounds with enhanced potency and specificity. nih.gov
Advanced Reaction Mechanisms and Reactivity Studies of N1 Isopropyl 4 Chloro 2 Nitroaniline
Nucleophilic Aromatic Substitution (SNAr) Pathways
The electron-deficient aromatic ring of N1-isopropyl-4-chloro-2-nitroaniline, a consequence of the strongly electron-withdrawing nitro and chloro groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). cymitquimica.com The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloro group), forming a resonance-stabilized intermediate known as a Meisenheimer complex. scispace.commasterorganicchemistry.com The negative charge of this complex is delocalized, particularly onto the ortho and para positions relative to the site of attack, a process significantly aided by the nitro group at the 2-position. masterorganicchemistry.com
In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the electronic and steric environment of the aromatic substrate. scispace.comresearchgate.net For instance, studies on similar nitroaromatic compounds have shown that the reaction rate can be correlated with the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. scispace.com
Reduction Chemistry of the Nitro Group and Metabolite Formation
The nitro group of this compound is a key site of reactivity, particularly in reduction reactions. The reduction of nitroaromatic compounds can yield a variety of products depending on the reducing agent and reaction conditions. rsc.org Common reduction pathways for nitro groups include conversion to nitroso, hydroxylamino, and ultimately amino functionalities. rsc.org
The rate of reduction of nitroaromatic compounds has been shown to correlate with their one-electron reduction potentials and adiabatic electron affinities. nih.govacs.orgresearchgate.net This suggests that the electron-withdrawing nature of the chloro substituent in this compound would facilitate the initial electron transfer step in its reduction.
In biological systems, the metabolism of nitroanilines often involves the reduction of the nitro group. Studies on the metabolism of 4-nitroaniline (B120555) and its derivatives in rats have shown that it can be excreted unchanged or metabolized to compounds such as 4-phenylenediamine and 2-amino-5-nitrophenol. capes.gov.br The metabolism of the structurally similar 2-chloro-4-nitroaniline (B86195) has also been investigated, with metabolites being formed through various biotransformation pathways. nih.gov While specific metabolites of this compound have not been documented, it is plausible that its metabolism would proceed through similar pathways, involving nitroreduction and potentially hydroxylation of the aromatic ring. The resulting amino derivatives could then undergo further conjugation reactions.
Reactivity of the Amino Group
The secondary amino group in this compound, while less nucleophilic than in aniline (B41778) itself due to the electron-withdrawing effects of the nitro and chloro groups, can still participate in a range of chemical transformations. quora.comlearncbse.in
Studies on protonated N-alkyl-2-nitroanilines have revealed an interesting intramolecular oxidation of the alkyl chain upon collisional activation. nih.govnih.gov This process involves the transfer of an oxygen atom from the nitro group to the alkyl chain, leading to the formation and subsequent elimination of an alkanoic acid. nih.govnih.gov This suggests that under certain conditions, the isopropyl group of this compound could undergo similar oxidative transformations.
Furthermore, like other anilines, the amino group can be expected to undergo reactions such as acylation and alkylation, although its reactivity will be attenuated. The basicity of the amino group is significantly reduced by the presence of the ortho-nitro group through both resonance and inductive effects, as well as potential intramolecular hydrogen bonding. wikipedia.org Diazotization of the amino group, a common reaction for primary aromatic amines, would not be a primary reaction pathway for this secondary amine. wikipedia.org
Influence of Substituents (Isopropyl, Chloro, Nitro) on Reaction Selectivity and Rate
The reactivity and selectivity of this compound are intricately controlled by the interplay of its three substituents.
Nitro Group: The strongly electron-withdrawing nitro group (-NO2) is the most influential substituent. quora.comfiveable.me Through its -I (inductive) and -M (mesomeric or resonance) effects, it deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. masterorganicchemistry.com The nitro group also significantly lowers the basicity of the amino group. wikipedia.org
Chloro Group: The chloro group (-Cl) is also an electron-withdrawing group, primarily through its -I effect, although it has a weak +M effect. quora.com Its presence further enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. In SNAr reactions, it serves as the leaving group.
Isopropyl Group: The N-isopropyl group introduces both electronic and steric effects. Electronically, as an alkyl group, it is weakly electron-donating (+I effect), which slightly counteracts the deactivating effects of the other substituents on the amino group's nucleophilicity. learncbse.in However, its more significant contribution is steric hindrance. cymitquimica.com The bulkiness of the isopropyl group can shield the amino group and the ortho position of the aromatic ring, influencing the regioselectivity of reactions. For example, in reactions involving the amino group, the steric bulk of the isopropyl group may favor reactions at less hindered sites. The concept of steric inhibition of resonance (SIR) is also relevant, where bulky groups can force other substituents out of the plane of the aromatic ring, altering conjugation and reactivity. stackexchange.com
The combined influence of these substituents makes this compound a molecule with a well-defined but complex reactivity profile, offering potential for selective chemical transformations.
Spectroscopic Characterization and Structural Elucidation of N1 Isopropyl 4 Chloro 2 Nitroaniline
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Expected FT-IR and Raman Bands: The structure of N1-isopropyl-4-chloro-2-nitroaniline contains several key functional groups that give rise to characteristic vibrational bands:
N-H Vibrations: A secondary amine (N-H) stretching vibration is expected in the region of 3300-3500 cm⁻¹. In related studies of 4-chloro-2-nitroaniline (B28928), N-H bending vibrations (scissoring and rocking modes) have been identified around 1628 cm⁻¹ and 921 cm⁻¹. researchgate.net Out-of-plane N-H bending is observed around 801 cm⁻¹. researchgate.net
Aliphatic C-H Vibrations: The isopropyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
Aromatic C-H Vibrations: Stretching vibrations for the C-H bonds on the benzene (B151609) ring are expected above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations are anticipated in the regions of 1000-1300 cm⁻¹ and 675-900 cm⁻¹, respectively. researchgate.net
Nitro (NO₂) Group Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching bands, typically found near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
C-N and C-Cl Vibrations: The aromatic carbon-nitrogen (C-N) stretching vibration is typically observed around 1250-1350 cm⁻¹. researchgate.net The carbon-chlorine (C-Cl) stretching vibration is expected in the lower frequency region of the spectrum, with studies on 4-chloro-2-nitroaniline identifying bands at 584 cm⁻¹ and 318 cm⁻¹ in the Raman spectrum. researchgate.net
A detailed analysis of 4-chloro-2-nitroaniline has been performed, providing a reference for the vibrational modes associated with the chloro-nitro-substituted benzene ring. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR
Specific ¹H NMR and ¹³C NMR spectral data for this compound are not available in the cited literature. However, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the protons and carbons in the molecule. Data for the parent compound, 4-chloro-2-nitroaniline, is available for comparison. nih.govchemicalbook.com
Expected ¹H NMR Signals:
Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (typically δ 6.5-8.5 ppm). Their specific shifts and multiplicities would be influenced by the electron-withdrawing nitro group and the electron-donating secondary amine, as well as the chloro substituent.
Amine Proton (N-H): A broad singlet corresponding to the N-H proton is expected. Its chemical shift can vary depending on solvent and concentration.
Isopropyl Protons: The isopropyl group would give rise to two signals: a septet (or multiplet) for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons, due to spin-spin coupling.
Expected ¹³C NMR Signals:
Aromatic Carbons: Six distinct signals would be expected in the aromatic region (typically δ 110-150 ppm). The carbons directly attached to the nitro group and the amino group would be significantly shifted.
Isopropyl Carbons: Two signals in the aliphatic region would correspond to the methine carbon and the two equivalent methyl carbons of the isopropyl group.
For the related compound, 4-chloro-3-nitroaniline (B51477), ¹H NMR and ¹³C NMR data has been documented in various solvents. rsc.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
The molecular formula for this compound is C₉H₁₁ClN₂O₂. This allows for the calculation of its precise molecular weight, which is crucial for mass spectrometry analysis.
While a specific high-resolution mass spectrum for this compound is not published, the expected exact mass can be calculated. For the parent compound, 4-chloro-2-nitroaniline, GC-MS data shows a molecular ion peak at m/z 172. nih.govchemicalbook.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight (g/mol) | 214.65 |
| Monoisotopic Mass (Da) | 214.05091 |
Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, common fragmentation pathways would likely include the loss of the isopropyl group ([M-43]⁺), loss of the nitro group ([M-46]⁺), and cleavage of other substituents from the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted nitroaniline chromophore. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the benzene ring leads to significant charge-transfer bands.
For comparison, the UV-Vis absorption spectrum of the parent 2-nitroaniline (B44862) shows a major absorption band. researchgate.net Similarly, studies on 4-chloro-2-nitroaniline report a UV cutoff wavelength at 398 nm, corresponding to a band gap of 3.16 eV, indicating strong absorption in the UV range and transparency in a large portion of the visible range. researchgate.net The addition of the N-isopropyl group is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum compared to the parent aniline (B41778).
X-ray Diffraction (XRD) Analysis for Crystal Structure Determination
Single Crystal X-ray Diffraction Studies
As of now, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound.
However, extensive crystallographic studies have been conducted on the parent compound, 4-chloro-2-nitroaniline. researchgate.net These studies reveal that it crystallizes in a monoclinic system with a non-centrosymmetric space group (Pc), which is a prerequisite for second-order nonlinear optical properties. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | Pc | researchgate.net |
Note: This data is for the related compound 4-chloro-2-nitroaniline and is provided for comparative purposes.
Analysis of Molecular Distortions and Torsions in Related Structures
This intramolecular hydrogen bonding can lead to distortions in the benzene ring and affect the torsion angles of the substituent groups relative to the ring. The nitro group may be twisted slightly out of the plane of the benzene ring to accommodate this interaction and minimize steric strain. The introduction of the bulky N-isopropyl group in this compound would likely introduce further steric hindrance, potentially leading to a greater torsion angle of the nitro group and the N-isopropylamino group with respect to the aromatic ring. This steric strain could also influence the strength of the intramolecular hydrogen bond. Studies on similar molecules show that such interactions are crucial in determining the final crystal packing arrangement. researchgate.net
Theoretical and Computational Chemistry of N1 Isopropyl 4 Chloro 2 Nitroaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis of N1-isopropyl-4-chloro-2-nitroaniline involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to achieve this.
The optimized structure of this compound would likely show a nearly planar aniline (B41778) ring, with the nitro group and the isopropylamino group attached. The presence of the bulky isopropyl group and the nitro group in ortho position to the amino group can induce some steric hindrance, potentially leading to a slight twisting of these groups out of the plane of the benzene (B151609) ring. An intramolecular hydrogen bond is expected to form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, a common feature in ortho-nitroanilines that contributes to the planarity and stability of the molecule. researchgate.net The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting the electron-withdrawing nature of the nitro and chloro substituents and the electron-donating character of the isopropylamino group.
Frontier Molecular Orbital (FMO) Analysis: HOMO, LUMO, and Energy Gap
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, lower kinetic stability, and greater polarizability. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Value not available |
| ELUMO | Value not available |
| Energy Gap (ΔE) | Value not available |
Note: Specific experimental or calculated values for this compound are not available in the public domain. The table is for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential.
In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. The region around the amino group's nitrogen and the aromatic ring would exhibit intermediate potential, while the hydrogen atoms of the amino and isopropyl groups would show positive potential (blue), indicating them as sites for nucleophilic interactions.
Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Phenomena
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation theory analysis of the Fock matrix. These interactions, known as hyperconjugative interactions, contribute significantly to the stability of the molecule.
For this compound, NBO analysis would likely reveal strong intramolecular charge transfer (ICT) from the lone pair of the amino nitrogen atom to the antibonding orbitals of the nitro group and the aromatic ring. Specifically, interactions such as n(N) → π(C-C) and n(N) → π(N-O) would be significant. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. A higher E(2) value indicates a stronger interaction and a more pronounced charge transfer.
Table 2: Hypothetical NBO Analysis - Major Intramolecular Interactions and Stabilization Energies for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π*(C-C) | Value not available |
| LP(1) N | π*(N-O) | Value not available |
| LP(2) O (nitro) | σ*(N-C) | Value not available |
Note: Specific calculated values for this compound are not available in the public domain. The table is for illustrative purposes.
Theoretical Reactivity Descriptors and Fukui Indices
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Fukui functions, on the other hand, are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They are calculated based on the change in electron density when an electron is added or removed. For this compound, the Fukui functions would likely confirm that the nitro group is the most susceptible site for nucleophilic attack, while the amino group and certain positions on the aromatic ring are more prone to electrophilic attack.
Environmental Behavior and Degradation Studies of N1 Isopropyl 4 Chloro 2 Nitroaniline
Biodegradation Pathways in Aquatic and Terrestrial Environments
Specific biodegradation pathways for N1-isopropyl-4-chloro-2-nitroaniline have not been extensively documented in scientific literature. However, insights can be drawn from studies on structurally similar compounds, such as chlorinated nitroanilines. Bacteria have evolved diverse metabolic strategies to break down synthetic nitroaromatic compounds, often utilizing them as sources of carbon, nitrogen, and energy. nih.gov The degradation can proceed through different mechanisms depending on the microbial species and environmental conditions (aerobic or anaerobic).
Under aerobic conditions, microorganisms often initiate the degradation of nitroaromatic compounds through oxidative pathways. One common initial step is oxidative hydroxylation, where a hydroxyl group is added to the aromatic ring, which can lead to the removal of the nitro group as nitrite (B80452). nih.govrsc.org Dioxygenase enzymes, for instance, can insert two hydroxyl groups onto the aromatic ring, destabilizing it and facilitating subsequent cleavage. rsc.org
Another potential aerobic mechanism is the partial reduction of the nitro group to a hydroxylamino group, which can then be enzymatically hydrolyzed to release ammonia. researchgate.net For some nitroaromatic compounds, the degradation pathway can also be initiated by the oxidation of alkyl side chains, if present. researchgate.net
It is important to note that a study detailing the aerobic degradation of the similar compound 4-nitroaniline (B120555) (4-NA) by a Rhodococcus sp. strain, which proposed a pathway involving oxidative hydroxylation to 4-aminophenol (B1666318) and subsequent formation of 1,2,4-benzenetriol, has been retracted. nih.gov Similarly, a study on 2-chloro-4-nitroaniline (B86195) degradation by a Rhodococcus sp. strain was also retracted due to data fabrication. nepc.gov.au Therefore, specific pathways involving Rhodococcus for these compounds remain unconfirmed.
| Potential Aerobic Degradation Steps for Chloro-nitroaniline Analogs | Enzyme Type (Hypothetical) | Resulting Transformation |
| Oxidative Denitrification | Monooxygenase/Dioxygenase | Removal of the nitro group as nitrite and hydroxylation of the aromatic ring. |
| Partial Reduction | Nitroreductase | Reduction of the nitro group to a hydroxylamino or amino group. |
| Oxidative Deamination | Aminohydrolase | Removal of the amino group as ammonia. |
| Ring Cleavage | Dioxygenase | Opening of the aromatic ring, leading to further degradation into aliphatic intermediates. |
The genus Rhodococcus is well-known for its metabolic versatility and its ability to degrade a wide range of organic compounds, including aromatic hydrocarbons and xenobiotics. iwaponline.comwikipedia.org Strains of Rhodococcus are often found in contaminated environments and possess complex enzymatic systems, including powerful oxygenases, that enable them to break down recalcitrant molecules. nih.govnih.gov Their cell envelope's high mycolic acid content contributes to a hydrophobicity that facilitates the uptake of poorly soluble organic pollutants. wikipedia.org
While specific studies on the degradation of this compound by Rhodococcus are not available, their documented ability to degrade a vast array of aromatic compounds suggests they could potentially metabolize it. nih.gov Research has shown Rhodococcus strains capable of degrading toluene, benzene (B151609), and other alkylbenzenes, often through the action of oxygenases that initiate the breakdown of the aromatic ring. nih.gov
Persistence and Environmental Fate Assessment
The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biodegradation, photolysis, and hydrolysis. Chlorinated nitroaromatic compounds are generally considered persistent environmental pollutants. nih.govresearchgate.net The presence of both chlorine and a nitro group on the aniline (B41778) ring of this compound likely contributes to its stability in the environment.
The environmental fate of such compounds is influenced by their physical and chemical properties. For instance, their potential for volatilization from water bodies and subsequent photo-oxidation in the atmosphere can be a route of transformation. nih.gov However, compounds with higher boiling points and lower vapor pressures tend to be less volatile. nih.gov In soil and sediment, these compounds can be subject to microbial degradation, although the rate can be slow, leading to long half-lives. nih.gov
Identification of Metabolic Transformation Products
Without specific degradation studies for this compound, the identification of its metabolic transformation products remains hypothetical. Based on the degradation pathways of similar compounds, a range of intermediates could be formed.
Under aerobic conditions, initial transformation products could include hydroxylated and/or de-nitrated versions of the parent compound. For example, the oxidative removal of the nitro group would lead to a chlorinated isopropylaminophenol. Conversely, reduction of the nitro group would yield N1-isopropyl-4-chloro-1,2-diaminobenzene. Further degradation would likely involve the cleavage of the aromatic ring, producing aliphatic acids that can then enter central metabolic pathways.
Applications and Derivatization in Advanced Chemical Synthesis
Precursors for Heterocyclic Compound Synthesis
The arrangement of the amino and nitro groups ortho to each other on the benzene (B151609) ring makes N1-isopropyl-4-chloro-2-nitroaniline a key starting material for the synthesis of various fused heterocyclic systems. The typical initial step involves the reduction of the nitro group to an amino group, yielding N1-isopropyl-4-chloro-benzene-1,2-diamine. This diamine is a critical intermediate that can undergo cyclization reactions with various electrophiles.
This compound is a suitable precursor for producing substituted benzimidazolone derivatives. The synthetic pathway generally involves two main steps. First, the nitro group of the parent aniline (B41778) is reduced to an amine, often using methods like catalytic hydrogenation or chemical reducing agents such as tin(II) chloride, to form the corresponding 1,2-diamine intermediate. researchgate.net This diamine is then cyclized by reacting it with a carbonyl-donating reagent like phosgene, urea, or N-chlorosulfonyl isocyanate to form the benzimidazolone ring. organic-chemistry.org A similar strategy has been successfully employed in the synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives, which demonstrated antimicrobial properties, starting from the analogous 1-isopropyl-4-methyl-2-nitroaniline. researchgate.net This highlights the utility of the N-isopropyl-2-nitroaniline scaffold in creating biologically relevant benzimidazolones.
Substituted anilines are foundational materials in various indole (B1671886) synthesis methodologies. While direct use of this compound is not prominently documented, its structural motifs suggest potential applications. The N-isopropylaniline framework has been utilized in the synthesis of N-isopropyl-substituted indoles. rsc.org For this compound to be used in such syntheses, the primary step would be the selective reduction of the nitro group. The resulting N1-isopropyl-4-chloro-benzene-1,2-diamine could then potentially be subjected to cyclization strategies to form the indole core, although this is not a classical pathway like the Fischer indole synthesis. General methods for indole synthesis often start from substituted anilines or 2-alkynylanilines, indicating the versatility of aniline derivatives in constructing this important heterocyclic system. organic-chemistry.org
The most direct application of this compound in this area is in the synthesis of benzimidazoles, a class of fused imidazoles. The synthesis begins with the reduction of the nitro group to generate N1-isopropyl-4-chloro-benzene-1,2-diamine. researchgate.net This o-phenylenediamine (B120857) derivative can then undergo condensation with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole (B57391) ring. nih.gov For instance, reacting the diamine with an aldehyde would yield a 1-isopropyl-4-chloro-2-substituted-1H-benzimidazole. This method is a cornerstone of benzimidazole synthesis due to its efficiency and the wide availability of starting materials. nih.govresearchgate.net
The synthesis of phenazine (B1670421) derivatives often relies on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds like quinones or catechols. The key intermediate derived from this compound is, once again, the N1-isopropyl-4-chloro-benzene-1,2-diamine formed upon reduction of the nitro group. This diamine can react with a suitable 1,2-dicarbonyl compound in a double condensation reaction to form the tricyclic phenazine core, yielding a substituted phenazine derivative.
Table 1: Synthetic Applications of this compound
| Target Heterocycle | Key Intermediate from Precursor | General Reaction Principle |
| Benzimidazolone | N1-isopropyl-4-chloro-benzene-1,2-diamine | Reduction of nitro group, followed by cyclization with a carbonyl source (e.g., urea, phosgene). researchgate.netorganic-chemistry.org |
| Benzimidazole | N1-isopropyl-4-chloro-benzene-1,2-diamine | Reduction of nitro group, followed by condensation with an aldehyde or carboxylic acid. nih.govresearchgate.net |
| Phenazine | N1-isopropyl-4-chloro-benzene-1,2-diamine | Reduction of nitro group, followed by condensation with a 1,2-dicarbonyl compound. |
Building Blocks for Specialty Chemicals (e.g., Dyes and Pigments)
Nitroanilines are a well-established class of intermediates in the manufacturing of dyes and pigments. nih.gov Specifically, compounds like 4-chloro-2-nitroaniline (B28928) and 4-chloro-3-nitroaniline (B51477) are used in the synthesis of azo dyes. nih.govnih.gov By analogy, this compound serves as a valuable building block for specialty chemicals, particularly disperse dyes for synthetic fibers. The chromophoric system, based on the nitro-substituted benzene ring, is responsible for its color. The chloro and isopropyl groups on the molecule help to modulate key properties of the final dye, such as its hue, solubility in different media, lightfastness, and affinity for textile substrates.
Role as Intermediates in Pharmaceutical and Agrochemical Research
This compound is a precursor for synthesizing molecules with potential biological activity. Its derivatives, particularly the heterocyclic compounds discussed previously, are of significant interest in medicinal and agrochemical chemistry.
Benzimidazolone and benzimidazole cores, which are readily synthesized from this precursor, are prominent scaffolds in many commercial drugs and biologically active compounds. nih.govnih.gov Research has shown that N-acylated benzimidazolone derivatives synthesized from a closely related analogue (1-isopropyl-4-methyl-2-nitroaniline) exhibit antimicrobial activity. researchgate.net This provides a direct link between this class of starting materials and the development of new potential therapeutic agents.
Furthermore, chloro-nitroaromatic compounds are recognized intermediates in the production of pharmaceuticals and agrochemicals. plos.org For example, 2-chloro-4-nitroaniline (B86195) is an intermediate in the manufacture of the molluscicide niclosamide (B1684120). plos.org The structural features of this compound make it a suitable starting point for the synthesis of complex target molecules in drug discovery and crop protection programs.
Advanced Analytical Methodologies for N1 Isopropyl 4 Chloro 2 Nitroaniline
Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are cornerstone techniques for the separation and analysis of organic compounds like N1-isopropyl-4-chloro-2-nitroaniline from complex matrices.
Gas Chromatography (GC): GC is well-suited for the analysis of semi-volatile compounds. US EPA Method 8131 specifies GC with a nitrogen-phosphorus detector (NPD) for determining the concentration of aniline (B41778) and its derivatives. epa.gov This method is applicable to 4-chloro-2-nitroaniline (B28928), the parent compound of this compound. epa.gov However, chromatographic resolution can be a challenge. For example, using an SE-54 fused silica (B1680970) capillary column, 4-chloro-2-nitroaniline co-elutes with 4-nitroaniline (B120555), necessitating the use of an alternative column for confirmation or quantification. epa.gov For definitive identification, especially in unfamiliar samples, GC coupled with mass spectrometry (GC/MS) is highly recommended. epa.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing a wide range of compounds. A reversed-phase HPLC method has been developed for the determination of intermediates in D&C Red No. 36, including 2-chloro-4-nitroaniline (B86195). nih.gov The method uses isocratic elution and UV detection, with linear calibration curves and good recovery rates (100-104%). nih.gov Similarly, HPLC methods have been established for detecting halogenated aniline derivatives in sub-nanogram quantities using electrochemical and UV detectors. nih.gov For enhanced sensitivity and selectivity in complex matrices like water samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often employed. This technique has proven effective for the simultaneous determination of niclosamide (B1684120) and its degradate, 2-chloro-4-nitroaniline (2C4NA). rsc.org
The table below provides examples of chromatographic conditions used for the analysis of related aniline derivatives.
Table 2: Chromatographic Methods for Aniline Derivatives
| Technique | Analyte | Column | Detector | Key Findings | Reference |
|---|---|---|---|---|---|
| GC | 4-Chloro-2-nitroaniline | SE-54 fused silica capillary | NPD | Co-elutes with 4-nitroaniline; requires a second column for confirmation. | epa.gov |
| HPLC | 2-Chloro-4-nitroaniline | Reversed-phase | UV | Linear calibration to at least 0.375%; 99% confidence limit of 0.30 +/- 0.006%. | nih.gov |
Toxicokinetic Methodologies and In Vivo Trace Analysis
A study in male F344 rats using 14C-labeled CNA demonstrated that the compound is almost completely absorbed from the gastrointestinal tract. nih.gov Following absorption, it was rapidly distributed throughout the body's tissues without significant accumulation in any specific organ. nih.gov The compound was also quickly metabolized and excreted, primarily in the urine and to a lesser extent in the feces. nih.gov Such studies typically involve administering a radiolabeled version of the compound and subsequently measuring radioactivity in excreta, blood, and various tissues over time to map its metabolic journey.
For in vivo trace analysis, which involves detecting minute quantities of the compound or its metabolites in biological samples (e.g., blood, urine, tissue), highly sensitive analytical methods are required. LC-MS/MS is the preferred technique for such applications due to its ability to provide both high sensitivity and structural confirmation of the analytes. This method would be essential for identifying and quantifying this compound and its metabolites in complex biological matrices, allowing for a detailed characterization of its toxicokinetic profile.
In vitro studies, for example, using isolated rat hepatocytes, can also provide valuable insights into a compound's toxicity and metabolism. nih.gov In such experiments, cells are exposed to the xenobiotic, and various endpoints like cell viability, enzyme leakage (e.g., LDH), and depletion of intracellular molecules like glutathione (B108866) are measured to assess cellular damage. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-isopropyl-4-chloro-2-nitroaniline, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, outlines a procedure for analogous nitroaniline derivatives (e.g., 4-isocyano-2-nitroaniline compounds) using stepwise functionalization. Adapting this, the isopropyl group can be introduced via alkylation of a primary amine intermediate, followed by nitration and chlorination. Purity is enhanced by iterative recrystallization (e.g., using ethanol/water mixtures) and validated via melting point consistency (e.g., 70–74°C as in ) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., 4-chloro-2-nitroaniline in ). The isopropyl group’s triplet (δ ~1.2 ppm) and septet (δ ~3.5 ppm) are diagnostic .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error, as demonstrated for nitroaniline derivatives in and .
- Elemental Analysis : Validate C, H, N, Cl content against theoretical values (e.g., C₉H₁₂ClN₃O₂) .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated degradation studies:
- pH Stability : Prepare buffered solutions (pH 1–13), incubate at 25°C/40°C, and monitor decomposition via HPLC (e.g., using C18 columns, 254 nm detection). Compare to stability trends of 4-chloro-2-nitroaniline derivatives () .
- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures. Reference data for 2-nitroaniline (mp 70–74°C, ) to infer thermal behavior .
Advanced Research Questions
Q. How do electronic effects of the isopropyl, chloro, and nitro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate partial charges and Fukui indices. and highlight the accuracy of exact-exchange functionals in predicting reaction sites .
- Experimental Validation : Compare reaction rates with derivatives lacking specific substituents (e.g., replacing Cl with H). Use kinetic studies (e.g., UV-Vis monitoring) to correlate computational predictions with observed reactivity .
Q. How can contradictions between experimental and computational data on bond dissociation energies (BDEs) be resolved?
- Methodological Answer :
- Functional Selection : Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) as in , which reports a 2.4 kcal/mol average error for atomization energies .
- Benchmarking : Compare computed BDEs to experimental values from gas-phase mass spectrometry or photoacoustic calorimetry. For nitroanilines, (NIST data) provides reference thermochemical values .
Q. What strategies optimize regioselectivity in further functionalization (e.g., introducing sulfonyl or morpholine groups)?
- Methodological Answer :
- Directing Group Analysis : The nitro group’s meta-directing effect can be leveraged. For example, demonstrates selective substitution at the nitroso position in chloro-nitroaniline derivatives using palladium catalysis .
- Solvent/Additive Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while additives like CuI improve yields in Ullmann-type couplings (analogous to ’s methods) .
Notes on Evidence Utilization
- Computational methods in –3 are foundational for modeling electronic properties, while –8, and 11 provide experimental protocols for synthesis and characterization.
- Contradictions in functional performance (e.g., B3LYP vs. gradient-corrected functionals) should be addressed through systematic benchmarking .
- Stability and reactivity inferences are drawn from structurally related compounds (e.g., 4-chloro-2-nitroaniline in ) due to limited direct data on the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
